Dihydroisoquinoline Core Confers Superior PDE Inhibitory Potency Over Tetrahydroisoquinoline Counterparts
In a systematic structure-activity relationship study of 19 closely related dihydro- and tetrahydroisoquinoline pairs assayed against soluble and particulate cyclic AMP and cyclic GMP phosphodiesterases from dog heart, every dihydroisoquinoline evaluated exhibited substantially greater inhibitory potency than its corresponding tetrahydroisoquinoline counterpart [1]. The most potent dihydroisoquinoline in the series, 6,7-dimethoxy-1-[3-(trifluoromethyl)phenyl]-3,4-dihydroisoquinoline hydrochloride (USV 2776), demonstrated competitive inhibition with Ki values of 2–3 μM for membrane-bound cAMP and cGMP phosphodiesterases, and was two- to four-fold more potent than the reference inhibitors papaverine and 1-methyl-3-isobutylxanthine [1]. While the target compound 88014-18-0 was not directly tested in this 1979 study, the class-level inference is unambiguous: the C=N imine in the dihydroisoquinoline core is a critical pharmacophoric element for PDE inhibition that is absent in the fully saturated tetrahydroisoquinoline scaffold [1].
| Evidence Dimension | PDE inhibitory potency (dihydroisoquinoline vs. tetrahydroisoquinoline matched pairs) |
|---|---|
| Target Compound Data | Dihydroisoquinoline core present (C=N imine bond); class-level Ki range: 2–3 μM for the most potent dihydro analogs in the dog heart PDE assay [1] |
| Comparator Or Baseline | Tetrahydroisoquinoline core (fully saturated, no C=N); each tetrahydro analog was significantly less potent than its dihydro matched pair in the same assay system [1] |
| Quantified Difference | Qualitative but consistent: 'Each dihydroisoquinoline was much more potent than its tetrahydroisoquinoline counterpart' across all 19 tested pairs [1] |
| Conditions | Soluble and particulate preparations of cyclic AMP and cyclic GMP phosphodiesterases isolated from dog heart; dose-response curves were approximately parallel; competitive inhibition confirmed for lead compounds [1] |
Why This Matters
For researchers developing PDE-targeted probes or inhibitors, the dihydroisoquinoline core in 88014-18-0 preserves the imine pharmacophore that drives potency, whereas the commercially available and synthetically more accessible tetrahydroisoquinoline-hexanol analog (synthesized via LiAlH₄ reduction of the ester amide precursor [2]) would be expected to show markedly attenuated activity based on established SAR.
- [1] Van Inwegen RG, Salaman P, St Georgiev V, Weinryb I. Dihydro- and tetrahydroisoquinolines as inhibitors of cyclic nucleotide phosphodiesterases from dog heart: Structure-activity relationships. Biochemical Pharmacology. 1979;28(8):1307-1312. doi:10.1016/0006-2952(79)90335-6. View Source
- [2] Ferles M, Šilhánková A, Kafka S, Taufmann P, Motáček T. The synthesis of some alcohols derived from 1,2,3,4-tetrahydroisoquinoline and from 1,2,3,4-tetrahydroquinoline. Collection of Czechoslovak Chemical Communications. 1983;48(6):1759-1764. doi:10.1135/cccc19831759. View Source
